BenchChemオンラインストアへようこそ!

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine

Medicinal Chemistry Physicochemical Property Lipophilicity

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine (CAS 1396780-06-5) is an aryl-substituted piperazine derivative bearing a 3-bromo-5-(trifluoromethyl)phenyl moiety at the N1 position and an ethyl substituent at the N4 position. Its molecular formula is C₁₃H₁₆BrF₃N₂, with a molecular weight of 337.18 g/mol.

Molecular Formula C13H16BrF3N2
Molecular Weight 337.18 g/mol
CAS No. 1396780-06-5
Cat. No. B1408830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine
CAS1396780-06-5
Molecular FormulaC13H16BrF3N2
Molecular Weight337.18 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)Br
InChIInChI=1S/C13H16BrF3N2/c1-2-18-3-5-19(6-4-18)12-8-10(13(15,16)17)7-11(14)9-12/h7-9H,2-6H2,1H3
InChIKeyIYJJAFBOOSDLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine (CAS 1396780-06-5): Procurement-Relevant Physicochemical and Structural Baseline


1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine (CAS 1396780-06-5) is an aryl-substituted piperazine derivative bearing a 3-bromo-5-(trifluoromethyl)phenyl moiety at the N1 position and an ethyl substituent at the N4 position. Its molecular formula is C₁₃H₁₆BrF₃N₂, with a molecular weight of 337.18 g/mol. The compound incorporates a Br atom and a CF₃ group on a phenyl ring linked to a piperazine core that is N-ethylated. The presence of both electron-withdrawing substituents (Br, CF₃) on the aryl ring and the N-ethyl group distinguishes it from closely related N-unsubstituted, N-Boc-protected, N-benzyl, or N-aryl piperazine analogs. Calculated physicochemical parameters include a density of 1.5 ± 0.1 g/cm³, a boiling point of 309.1 ± 42.0 °C at 760 mmHg, a LogP of 4.56, and a topological polar surface area (PSA) of 3.24 Ų [1].

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine: Why In-Class Piperazine Analogs Cannot Be Interchanged Without Quantitative Justification


Piperazine derivatives bearing a 3-bromo-5-(trifluoromethyl)phenyl core exhibit substantial variation in lipophilicity, molecular weight, and hydrogen-bonding capacity depending on the nature of the substituent at the second nitrogen of the piperazine ring. The N-ethyl substitution in the target compound yields a calculated LogP of 4.56 and a molecular weight of 337.18 g/mol [1]. In contrast, the N-unsubstituted analog 1-(3-bromo-5-(trifluoromethyl)phenyl)piperazine (MW 309.13 g/mol) is more polar and has a lower LogP, while the N-Boc-protected analog tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate (MW 409.25 g/mol) is substantially heavier and more sterically hindered . These differences directly affect membrane permeability, solubility, and metabolic stability in biological assays. Generic substitution among these analogs without accounting for these quantifiable property divergences introduces uncontrolled variables that can confound structure-activity relationship (SAR) interpretation and compromise experimental reproducibility in both medicinal chemistry campaigns and in vitro pharmacology studies.

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity (LogP) Differentiates 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine from N-Unsubstituted and N-Benzyl Analogs

The target compound has a calculated LogP of 4.56, which is substantially higher than the N-unsubstituted analog 1-(3-bromo-5-(trifluoromethyl)phenyl)piperazine (estimated LogP ~2.8–3.2 based on the absence of the ethyl group) and lower than the N-benzyl analog 1-(3-bromo-5-(trifluoromethyl)benzyl)piperazine (estimated LogP >5.0) [1]. This intermediate LogP value positions the compound for balanced membrane permeability without excessive lipophilicity-driven promiscuity or solubility limitations.

Medicinal Chemistry Physicochemical Property Lipophilicity ADME

Molecular Weight Differential: 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine (MW 337.18) vs. N-Boc-Protected Analog (MW 409.25)

The target compound has a molecular weight of 337.18 g/mol, which is 72.07 g/mol lower than the N-Boc-protected analog tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate (MW 409.25 g/mol; CAS 444727-13-3) [1]. This MW difference arises from the absence of the tert-butoxycarbonyl (Boc) protecting group and the presence of the ethyl substituent instead. The lower MW of the target compound (337.18) places it within the favorable range for lead-like properties (MW ≤350–400) according to established medicinal chemistry guidelines, whereas the Boc-protected analog exceeds the typical lead-like MW threshold and is primarily a synthetic intermediate requiring deprotection prior to biological evaluation.

Medicinal Chemistry Fragment-Based Drug Discovery Molecular Property Lead Optimization

Hydrogen Bond Donor/Acceptor Profile: 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine vs. N-Unsubstituted Analog

The target compound contains zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2; both piperazine nitrogens), whereas the N-unsubstituted analog 1-(3-bromo-5-(trifluoromethyl)phenyl)piperazine contains one HBD (the secondary amine NH) and two HBA [1]. The absence of an HBD in the target compound reduces aqueous solubility relative to the N-unsubstituted analog but enhances passive membrane permeability by eliminating the desolvation penalty associated with hydrogen bond donor groups. The topological polar surface area (TPSA) of the target compound is 3.24 Ų [1], which is extremely low and indicative of high membrane permeability potential.

Medicinal Chemistry Physicochemical Property Hydrogen Bonding Solubility

Structural Distinction: 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine Is a Piperazine, Not a Pyrrolidine — Critical for Target Engagement and SAR Interpretation

Several chemical supplier databases erroneously associate CAS 1396780-06-5 with 1-[3-bromo-5-(trifluoromethyl)phenyl]pyrrolidine (MW 294.11 g/mol; formula C₁₁H₁₁BrF₃N), which is a pyrrolidine derivative lacking the second nitrogen atom present in the piperazine ring [1]. The target compound is unambiguously 1-(3-bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine, containing a six-membered piperazine ring with two nitrogen atoms (N1 aryl-substituted, N4 ethyl-substituted) and a molecular weight of 337.18 g/mol [1]. The presence of the second nitrogen atom (N4) provides an additional site for hydrogen bonding, protonation, and potential salt formation that is absent in the pyrrolidine analog.

Medicinal Chemistry Structural Biology Chemoinformatics Target Engagement

1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine: Evidence-Anchored Applications for Scientific Procurement


CNS-Penetrant Screening Library Member for Neurological Target Discovery

With a calculated LogP of 4.56 and TPSA of 3.24 Ų, 1-(3-bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine resides within the optimal physicochemical space for blood-brain barrier penetration (LogP 2–5, TPSA <60–70 Ų) [1]. The zero hydrogen bond donor count further supports passive CNS entry. This compound is suitable for inclusion in diversity-oriented screening libraries targeting GPCRs, ion channels, or transporters expressed in the central nervous system where permeability is a prerequisite for hit identification.

Lead-Like Starting Point for Kinase or GPCR Medicinal Chemistry Optimization

The molecular weight of 337.18 g/mol places this compound within established lead-like criteria (MW ≤350–400), making it an appropriate starting scaffold for fragment growth or structure-based optimization campaigns [1]. The bromine atom at the 3-position of the phenyl ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to explore SAR around the aryl moiety, while the ethyl group on N4 can be modified or retained as a metabolic soft spot or selectivity determinant.

Negative Control or Inactive Comparator in Piperazine-Based SAR Studies

Given that a structurally related piperazine analog (bearing a phenylsulfonyl linker) exhibited an IC₅₀ >10,000 nM at the human cannabinoid CB2 receptor , this compound class may show target-dependent weak or negligible activity at certain GPCRs. 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine may serve as a baseline comparator or negative control in SAR investigations of more potent piperazine-derived ligands targeting CB1/CB2, CCR5, or dopamine/serotonin receptors, where the absence of a sulfonyl/acyl linker and the presence of the ethyl group on N4 define a distinct activity profile.

Synthetic Intermediate for Late-Stage Diversification via N4 Alkylation or Arylation

The N4-ethyl substitution provides a defined, stable handle that can be further elaborated via N-alkylation, N-arylation, or N-acylation chemistries. Unlike N-Boc-protected analogs (e.g., tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate, MW 409.25 g/mol) that require an acidic deprotection step prior to further functionalization [1], the N-ethyl group in the target compound is stable under a broad range of reaction conditions (including basic and nucleophilic environments) while still permitting N4 quaternization or oxidative modification if desired. This reduces the number of synthetic steps in library production workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Bromo-5-(trifluoromethyl)phenyl)-4-ethylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.